1-(4-chlorophenyl)-5-propyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-chlorophenyl)-5-propyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14ClN5OS and its molecular weight is 347.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0607590 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to create compounds with triazole and thiazole moieties, aiming to explore their potential applications. For example, a study focused on the synthesis of thiadiazoles and thiadiazolines, which could share structural similarities with the compound , indicating a methodological interest in such chemical structures for diverse applications (Moss & Taylor, 1982). Another research highlighted the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus for antibacterial screening (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Antibacterial and Antimicrobial Screening
The compound's derivatives have shown moderate activity towards Bacillus Subtilis and Escherichia Coli, indicating their potential as antibacterial agents. This aligns with broader research efforts to explore the antimicrobial potential of compounds with triazole and thiazole structures (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c1-2-3-12-13(14(22)18-15-17-8-9-23-15)19-20-21(12)11-6-4-10(16)5-7-11/h4-9H,2-3H2,1H3,(H,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJVJNHSFRQQSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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